molecular formula C5H10ClF2NO B15317607 rac-(3R,4R)-4-(difluoromethyl)oxolan-3-aminehydrochloride,trans

rac-(3R,4R)-4-(difluoromethyl)oxolan-3-aminehydrochloride,trans

Cat. No.: B15317607
M. Wt: 173.59 g/mol
InChI Key: FFVIKUUADRCLIV-VKKIDBQXSA-N
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Description

rac-(3R,4R)-4-(difluoromethyl)oxolan-3-amine hydrochloride, trans is a chiral amine derivative with a substituted oxolane (tetrahydrofuran) backbone. The compound features a difluoromethyl group at the 4-position of the oxolane ring and exists as a racemic mixture of the (3R,4R) enantiomers. Its hydrochloride salt form enhances stability and solubility, making it suitable for pharmaceutical and synthetic applications. The trans configuration of the substituents on the oxolane ring is critical for its stereochemical interactions in biological systems .

Properties

Molecular Formula

C5H10ClF2NO

Molecular Weight

173.59 g/mol

IUPAC Name

(3S,4S)-4-(difluoromethyl)oxolan-3-amine;hydrochloride

InChI

InChI=1S/C5H9F2NO.ClH/c6-5(7)3-1-9-2-4(3)8;/h3-5H,1-2,8H2;1H/t3-,4-;/m1./s1

InChI Key

FFVIKUUADRCLIV-VKKIDBQXSA-N

Isomeric SMILES

C1[C@H]([C@@H](CO1)N)C(F)F.Cl

Canonical SMILES

C1C(C(CO1)N)C(F)F.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(3R,4R)-4-(difluoromethyl)oxolan-3-aminehydrochloride,trans typically involves multiple steps, including the formation of the oxolane ring and the introduction of the difluoromethyl and amine groups. One common synthetic route involves the following steps:

    Formation of the Oxolane Ring: This can be achieved through the cyclization of a suitable diol precursor under acidic or basic conditions.

    Introduction of the Difluoromethyl Group: This step often involves the use of difluoromethylating agents such as difluoromethyl iodide or difluoromethyl sulfone.

    Introduction of the Amine Group: The amine group can be introduced through nucleophilic substitution reactions using amine precursors.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

rac-(3R,4R)-4-(difluoromethyl)oxolan-3-aminehydrochloride,trans can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into reduced forms, often involving the use of reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents such as alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted oxolane derivatives.

Scientific Research Applications

rac-(3R,4R)-4-(difluoromethyl)oxolan-3-aminehydrochloride,trans has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of rac-(3R,4R)-4-(difluoromethyl)oxolan-3-aminehydrochloride,trans involves its interaction with specific molecular targets and pathways. The difluoromethyl group and amine group play crucial roles in its reactivity and interactions with other molecules. These interactions can lead to various biological and chemical effects, depending on the context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and physicochemical differences between rac-(3R,4R)-4-(difluoromethyl)oxolan-3-amine hydrochloride, trans and analogous compounds:

Compound Name Substituent Molecular Formula Molecular Weight CAS No. Key Features
rac-(3R,4R)-4-(difluoromethyl)oxolan-3-amine hydrochloride, trans (Target) Difluoromethyl C₅H₁₀ClF₂NO 193.59 (free base)* Not provided High polarity due to -CF₂H; potential metabolic stability
rac-(2R,3S)-2-(1,5-dimethyl-1H-pyrazol-4-yl)oxolan-3-amine dihydrochloride, trans 1,5-dimethylpyrazole C₉H₁₇Cl₂N₃O 254.16 2044705-53-3 Bulky pyrazole substituent; enhanced π-π stacking in binding
rac-(2R,3S)-2-(1-ethyl-1H-pyrazol-4-yl)oxolan-3-amine dihydrochloride, trans 1-ethylpyrazole C₉H₁₇Cl₂N₃O 254.16 2059908-61-9 Ethyl group increases lipophilicity; potential for improved membrane permeation
rac-(2R,3S)-2-(pyridin-4-yl)oxolan-3-amine dihydrochloride, trans Pyridin-4-yl C₈H₁₄Cl₂N₂O 237.12 2059908-07-3 Aromatic pyridine enhances hydrogen bonding; CNS-targeting applications
rac-(3R,4R)-4-[(1-methyl-1H-pyrazol-4-yl)oxy]oxolan-3-amine dihydrochloride 1-methylpyrazole-4-oxy C₇H₁₃Cl₂N₃O₂ 242.11 Not provided Ether linkage reduces steric hindrance; tunable pharmacokinetics

Notes:

  • Polarity vs. Lipophilicity: The difluoromethyl group in the target compound introduces polarity, which may reduce passive diffusion compared to ethyl or methylpyrazole analogs but could improve solubility in aqueous environments .
  • Stereochemical Impact: The trans configuration in oxolan-3-amine derivatives ensures optimal spatial arrangement for receptor binding, contrasting with cis isomers that may exhibit reduced activity .
  • Biological Relevance: Pyrazole-containing analogs (e.g., 1,5-dimethylpyrazole) show affinity for kinases, while pyridine-substituted derivatives (e.g., pyridin-4-yl) are explored for CNS disorders .

b. Pharmacological Potential

  • Enhance metabolic stability by resisting oxidative degradation.
  • Modulate pKa values, improving bioavailability in acidic environments .

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